Raloxifene-4'-D-glucuronide lithium salt
Description
Significance of Raloxifene-4'-D-Glucuronide as a Major Metabolite
Raloxifene (B1678788) undergoes extensive first-pass metabolism, primarily through glucuronidation, with less than 1% of a dose remaining as the unconjugated parent drug in plasma. drugbank.comfda.gov Among the metabolites formed, Raloxifene-4'-D-glucuronide is highly significant. It is one of the two major glucuronide conjugates found in plasma, the other being raloxifene-6-glucuronide. nih.govnih.gov Research indicates that Raloxifene-4'-D-glucuronide constitutes approximately 70% of the total circulating raloxifene glucuronides, making it the most abundant metabolite. nih.govnih.gov
The formation of this metabolite is a key factor in the low absolute oral bioavailability of raloxifene, which is estimated to be around 2%. wikipedia.orgnih.gov This extensive conversion occurs in both the intestines and the liver. wikipedia.orgdrugbank.com The pharmacological activity of Raloxifene-4'-D-glucuronide is substantially lower than that of the parent compound. Studies have shown that its affinity for the estrogen receptor is significantly reduced, with an IC50 value of 370 µM, and it is over a hundred times less potent at inhibiting the proliferation of human breast cancer cells (MCF-7) in vitro. medchemexpress.comnih.govcaymanchem.com
The biotransformation of raloxifene to Raloxifene-4'-D-glucuronide is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes. The extra-hepatic UGTs 1A8 and 1A10 are considered the primary contributors to its formation, particularly in the intestines. nih.govmedchemexpress.comresearchgate.net Hepatic UGTs, such as UGT1A1 and UGT1A9, also play a role in its catalysis. nih.govnih.gov The interconversion between raloxifene and its glucuronide conjugates through metabolism and enterohepatic recycling prolongs the elimination half-life of the parent drug. wikipedia.org
Table 1: Research Findings on Raloxifene-4'-D-Glucuronide
| Parameter | Finding | Reference(s) |
|---|---|---|
| Metabolic Status | A major metabolite of Raloxifene. | nih.govmedchemexpress.com |
| Relative Abundance | Comprises ~70% of circulating Raloxifene glucuronides. | nih.govnih.gov |
| Catalyzing Enzymes | Primarily UGT1A8 and UGT1A10; also UGT1A1 and UGT1A9. | nih.govmedchemexpress.comnih.govcaymanchem.com |
| Pharmacological Activity | Significantly lower affinity for the estrogen receptor (IC50: 370 µM) compared to Raloxifene. | medchemexpress.comnih.govcaymanchem.com |
| Impact on Parent Drug | Contributes to the extensive first-pass metabolism and low (2%) oral bioavailability of Raloxifene. | wikipedia.orgnih.gov |
| Sites of Formation | Intestines and liver. | wikipedia.orgdrugbank.com |
Overview of Glucuronide Conjugation in Xenobiotic Metabolism
Glucuronidation is a pivotal Phase II metabolic pathway responsible for the biotransformation of a wide array of xenobiotics—including drugs and pollutants—as well as endogenous compounds like hormones and bilirubin. nih.govwikipedia.org This process is generally considered the most crucial Phase II reaction due to its high capacity and broad substrate specificity. jove.com The primary function of glucuronidation is to increase the water solubility (hydrophilicity) of lipophilic substances, thereby facilitating their elimination from the body, typically via urine or feces. wikipedia.orguef.fi
The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are found mainly in the liver but also in other tissues such as the intestine, kidneys, and brain. wikipedia.org The process involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate molecule. jove.comuef.fi
This conjugation can occur at various functional groups on the substrate, including hydroxyl (–OH), carboxyl (–COOH), amine (–NH2), and thiol (–SH) groups. jove.com Depending on the atom to which the glucuronic acid is attached, the resulting metabolites are classified as O-, N-, C-, or S-glucuronides. jove.com By converting compounds into more polar and generally less biologically active forms, glucuronidation serves as a major detoxification and clearance mechanism. nih.govuef.fi
Table 2: Key Characteristics of Glucuronide Conjugation
| Feature | Description | Reference(s) |
|---|---|---|
| Metabolic Phase | Phase II biotransformation reaction. | wikipedia.org |
| Primary Function | Increases water solubility of substances to facilitate excretion. | wikipedia.orgjove.comuef.fi |
| Catalyzing Enzymes | UDP-glucuronosyltransferases (UGTs). | jove.com |
| Required Coenzyme | Uridine diphosphate glucuronic acid (UDPGA). | jove.comuef.fi |
| Primary Location | Mainly the liver, but also present in other major organs. | wikipedia.org |
| Common Substrates | Drugs, pollutants, bilirubin, steroids, and other xenobiotics and endogenous compounds. | nih.govwikipedia.org |
| Outcome | Typically results in detoxification and formation of more polar, readily excretable metabolites. | nih.govuef.fi |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C34H34LiNO10S |
|---|---|
Molecular Weight |
655.7 g/mol |
IUPAC Name |
lithium;3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C34H35NO10S.Li/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35;/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42);/q;+1/p-1 |
InChI Key |
AKGXZWGDHSMZHM-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)[O-])O)O)O |
Origin of Product |
United States |
Biosynthesis and Enzymatic Formation of Raloxifene 4 D Glucuronide
Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved
The biotransformation of raloxifene (B1678788) into its glucuronide conjugates is mediated by several isoforms of the UGT1A subfamily. nih.govaacrjournals.org Extensive research using various in vitro systems, including human liver and intestinal microsomes as well as cell lines overexpressing specific UGT enzymes, has identified the key players in this metabolic pathway. nih.govaacrjournals.orgnih.gov
The formation of Raloxifene-4'-D-glucuronide is catalyzed by a specific set of UGT enzymes, with distinct contributions from both hepatic and extrahepatic isoforms. nih.govaacrjournals.orgnih.gov
UGT1A1: This hepatic enzyme is involved in the formation of both Raloxifene-4'-D-glucuronide and its isomeric counterpart, raloxifene-6-glucuronide. clinpgx.orgresearchgate.netnih.gov Within the liver, UGT1A1 is a significant contributor to raloxifene metabolism. nih.gov
UGT1A8: Primarily an extrahepatic enzyme found in the intestine, UGT1A8 demonstrates high activity in forming Raloxifene-4'-D-glucuronide. clinpgx.orgresearchgate.netnih.gov It is considered a primary contributor to the glucuronidation of raloxifene in human jejunum microsomes and catalyzes the formation of both the 4'- and 6-glucuronide metabolites. clinpgx.orgresearchgate.netmedchemexpress.com
UGT1A9: As a key hepatic UGT, UGT1A9 is active in the glucuronidation of raloxifene. nih.govaacrjournals.orgnih.gov Along with UGT1A1, it is one of the most active isoforms in the liver for this process. nih.gov
In comprehensive screenings of UGT enzymes, no detectable glucuronidation activity towards raloxifene was observed for any of the tested UGT2B family enzymes. nih.govaacrjournals.orgnih.gov This indicates that the metabolism of raloxifene to its glucuronide conjugates is exclusively a function of the UGT1A subfamily of enzymes.
Kinetic Characterization of Raloxifene-4'-D-Glucuronide Formation
The enzymatic formation of Raloxifene-4'-D-glucuronide has been characterized through detailed kinetic studies to determine the efficiency and capacity of the involved UGT isoforms.
Kinetic analyses have been performed to quantify the affinity of the enzymes for raloxifene (Km) and their maximum catalytic rate (Vmax). For expressed UGT1A8, the formation of Raloxifene-4'-D-glucuronide showed an apparent Km of 59 µM and a Vmax of 2.0 nmol/min/mg of protein. clinpgx.orgmedchemexpress.comnih.gov In studies using human liver microsomes genotyped for UGT1A1 variants, the apparent Km values for the formation of Raloxifene-4'-D-glucuronide ranged from 159 to 181 µM. researchgate.netresearchgate.net It was noted in one study that kinetic parameters for UGT1A1 could not be definitively determined due to limitations in the substrate's solubility. clinpgx.orgresearchgate.netnih.gov
| Enzyme/System | Apparent Km (µM) | Vmax (nmol/min/mg protein) | Source |
|---|---|---|---|
| Expressed UGT1A8 | 59 | 2.0 | clinpgx.orgmedchemexpress.comnih.gov |
| Human Liver Microsomes (UGT1A1 variants) | 159 - 181 | Not specified | researchgate.netresearchgate.net |
Intrinsic clearance (CLint), often expressed as the ratio Vmax/Km, represents the efficiency of an enzyme to metabolize a substrate at low concentrations. For Raloxifene-4'-D-glucuronide formation, the intrinsic clearance value in human intestinal microsomes was determined to be 95 µl/min/mg. clinpgx.orgmedchemexpress.comnih.gov The corresponding values for liver microsomes were found to be significantly lower, suggesting that intestinal glucuronidation is a major contributor to the presystemic clearance of raloxifene. clinpgx.orgnih.gov
When comparing the relative efficiency of different UGT isoforms, the order of intrinsic clearance for Raloxifene-4'-D-glucuronide formation was determined to be: UGT1A10 > UGT1A8 > UGT1A9 > UGT1A1 > UGT1A7 > UGT1A3. nih.gov
| Subcellular Fraction | Intrinsic Clearance (µl/min/mg) | Source |
|---|---|---|
| Human Intestinal Microsomes | 95 | clinpgx.orgmedchemexpress.comnih.gov |
Interestingly, the formation of Raloxifene-4'-D-glucuronide does not follow typical Michaelis-Menten kinetics in all systems. Studies conducted with human intestinal, kidney, and liver microsomes have shown that its formation is better described by a substrate inhibition model. nih.govresearchgate.net This indicates that at higher concentrations of the raloxifene substrate, the rate of glucuronide formation can decrease.
Anatomical Sites of Raloxifene-4'-D-Glucuronide Formation
Intestinal Glucuronidation and its Contribution to Presystemic Clearance
The intestine plays a pivotal role in the extensive first-pass metabolism of raloxifene, significantly contributing to its low oral bioavailability of approximately 2%. drugbank.comresearchgate.net Intestinal glucuronidation is a major component of this presystemic clearance. nih.govnih.gov Studies using human intestinal microsomes have demonstrated substantial formation of Raloxifene-4'-D-glucuronide. nih.gov
The intrinsic clearance values for the formation of the 4'-glucuronide in intestinal microsomes have been reported to be significantly higher than those for the 6-glucuronide isomer, with one study citing a value of 95 µL/min/mg for the 4'-isomer compared to 17 µL/min/mg for the 6-glucuronide. researchgate.netnih.gov These values are considerably higher than those observed in liver microsomes, underscoring the importance of the intestine in the presystemic clearance of raloxifene. nih.gov The primary UGT isoforms responsible for raloxifene glucuronidation in the human jejunum are believed to be UGT1A8 and UGT1A10. nih.govmedchemexpress.com Specifically, UGT1A10 has been shown to exclusively form the 4'-β-glucuronide. nih.govclinpgx.org The extensive glucuronidation in the intestine limits the amount of parent raloxifene that reaches the liver for further metabolism and subsequent systemic circulation. nih.gov
Table 1: Intrinsic Clearance of Raloxifene Glucuronides in Human Intestinal Microsomes
| Metabolite | Intrinsic Clearance (µL/min/mg) | Reference |
|---|---|---|
| Raloxifene-4'-D-glucuronide | 95 | researchgate.netnih.gov |
| Raloxifene-6-β-glucuronide | 17 | nih.gov |
Hepatic Glucuronidation Profiles
The liver is another principal site for the glucuronidation of raloxifene. drugbank.com Human liver microsomes actively produce both Raloxifene-4'-D-glucuronide and its 6-β-glucuronide counterpart. nih.govnih.gov However, the intrinsic clearance of raloxifene in liver microsomes is significantly lower than in intestinal microsomes, suggesting a more prominent role for the intestine in first-pass metabolism. nih.gov
In the liver, UGT1A1 and UGT1A9 are the primary enzymes involved in raloxifene glucuronidation. nih.govnih.gov Correlation analyses have indicated that UGT1A1 is mainly responsible for the formation of the 6-β-glucuronide, but not the 4'-β-glucuronide in the liver. nih.govclinpgx.org The formation of Raloxifene-4'-D-glucuronide in the liver is more likely mediated by other UGT isoforms, such as UGT1A9. nih.gov There is a notable 4-fold variability in the formation of the 4'-β-glucuronide across different human liver microsome samples. nih.govmedchemexpress.com
Glucuronidation Activity in Other Extrahepatic Tissues (e.g., Kidney, Lung)
Beyond the intestine and liver, other extrahepatic tissues have been investigated for their potential to metabolize raloxifene. In vitro studies using human kidney microsomes have demonstrated the formation of Raloxifene-4'-D-glucuronide, following substrate inhibition kinetics. nih.gov The tissue intrinsic clearance for the kidney has been calculated to be 3.4 mL/min/kg. nih.gov In contrast, human lung microsomes have not shown any detectable glucuronidation activity towards raloxifene. nih.gov
Table 2: Tissue Intrinsic Clearances of Raloxifene Glucuronidation
| Tissue | Tissue Intrinsic Clearance (mL/min/kg) | Reference |
|---|---|---|
| Liver | 39.6 | nih.gov |
| Intestine | 28.1 | nih.gov |
| Kidney | 3.4 | nih.gov |
| Lung | No activity detected | nih.gov |
Influence of Specific Environmental and Genetic Factors on Raloxifene-4'-D-Glucuronide Formation
The enzymatic formation of Raloxifene-4'-D-glucuronide is not static but can be influenced by various factors, including the physicochemical environment of the enzymatic reaction and the genetic makeup of an individual.
Effects of Incubation pH on Enzymatic Glucuronidation Activity
The pH of the incubation medium has a significant impact on the glucuronidation of raloxifene in human liver microsomes. nih.govresearchgate.net Studies have shown that altering the pH away from the physiological norm can enhance the microsomal glucuronidation of basic compounds like raloxifene. nih.gov Specifically, at a pH of 9.4, the unbound intrinsic clearance (CLint,u) for the formation of Raloxifene-4'-D-glucuronide was 11-fold higher compared to that at a physiological pH of 7.4. nih.govresearchgate.net
This increase in clearance was not primarily due to a change in the maximum velocity (Vmax) of the reaction, which showed less than a 2-fold change. nih.govresearchgate.net Instead, the Michaelis-Menten constant (Km,u) for Raloxifene-4'-D-glucuronide formation decreased by 8-fold at the higher pH. nih.govresearchgate.net This suggests that a more alkaline environment may improve the permeability of the substrate across the microsomal membrane, thereby increasing its access to the UGT active site within the lumen of the endoplasmic reticulum. nih.gov
Table 3: Effect of Incubation pH on Raloxifene-4'-D-glucuronide Formation Kinetics in Human Liver Microsomes
| Parameter | Fold Change at pH 9.4 (vs. pH 7.4) | Reference |
|---|---|---|
| Unbound Intrinsic Clearance (CLint,u) | 11-fold increase | nih.govresearchgate.net |
| Unbound Michaelis-Menten Constant (Km,u) | 8-fold decrease | nih.govresearchgate.net |
| Maximum Velocity (Vmax) | <2-fold change | nih.govresearchgate.net |
Impact of UGT1A1 and UGT1A8 Genotypes on Glucuronidation Activities in Human Microsomes and Jejunum Homogenates
Genetic polymorphisms in UGT enzymes can lead to interindividual differences in drug metabolism. For raloxifene, variations in the UGT1A1 and UGT1A8 genes have been shown to affect its glucuronidation.
The UGT1A128 polymorphism, which is associated with reduced UGT1A1 expression, has been shown to significantly influence the pharmacokinetics of raloxifene. nih.govnih.gov In human liver microsomes genotyped for UGT1A128, a clear trend towards lower glucuronidation activities was observed with the presence of the *28 allele, although no significant genotype influence was seen on the formation of Raloxifene-4'-D-glucuronide due to high variability in the estimated kinetic parameters. nih.gov However, other research has indicated that patients homozygous for the *28 allele have significantly higher concentrations of raloxifene glucuronides, suggesting a complex in vivo effect. nih.gov
The UGT1A8 genotype has a more direct impact on the extrahepatic metabolism of raloxifene. The UGT1A82 variant has been significantly correlated with total raloxifene glucuronide formation in human jejunum homogenates. nih.govnih.gov Specifically, individuals with the UGT1A8 (2/2) genotype showed a 1.8-fold increase in total raloxifene glucuronide formation in jejunum homogenates compared to those with at least one UGT1A81 allele. nih.gov In vivo, plasma levels of Raloxifene-4'-D-glucuronide were found to be increased in subjects predicted to be slow metabolizers based on their UGT1A8 genotype (1/3) compared to intermediate or fast metabolizers. nih.govnih.gov
Table 4: Reported Influence of UGT Genotypes on Raloxifene Glucuronidation
| Genotype | Tissue/Sample | Effect on Raloxifene-4'-D-glucuronide Formation | Reference |
|---|---|---|---|
| UGT1A128 | Human Liver Microsomes | Trend towards lower activity, but not statistically significant for the 4'-glucuronide. | nih.gov |
| UGT1A82 | Human Jejunum Homogenates | Significantly correlated with total raloxifene glucuronide formation. | nih.govnih.gov |
| UGT1A8 (1/3) (Slow Metabolizer) | Plasma | Increased plasma levels of Raloxifene-4'-D-glucuronide. | nih.govnih.gov |
Metabolite Disposition and in Vivo Dynamics in Preclinical Animal Models
Pharmacokinetic Disposition of Raloxifene-4'-D-Glucuronide in Diverse Animal Models
In rodents, raloxifene (B1678788) undergoes significant first-pass metabolism, primarily through glucuronidation in the intestine and liver. researchgate.netnih.gov This extensive metabolic process results in low oral bioavailability of the parent compound. researchgate.net Studies in rats have shown that after oral administration, raloxifene is rapidly absorbed and subjected to extensive glucuronidation. chiba-u.jp The primary metabolites formed are raloxifene-6-glucuronide and raloxifene-4'-glucuronide. tsu.edunih.gov
The gastrointestinal tract plays a substantial role in the first-pass glucuronidation of raloxifene. nih.gov Research utilizing S9 fractions from different intestinal segments and the liver of F344 rats at various ages (4, 11, and 28 weeks) demonstrated that both raloxifene-6-glucuronide and raloxifene-4'-glucuronide are major metabolites. tsu.edunih.gov The ratio of these two glucuronides varies across different regions of the gastrointestinal tract and with age. tsu.edunih.gov For instance, in the duodenum of 4-week-old rats, the metabolic clearance for both glucuronides was found to be significantly lower compared to older rats, leading to a 3.5-fold higher absolute oral bioavailability of raloxifene in the younger animals. tsu.edunih.govtsu.edu This suggests that age-dependent changes in intestinal metabolism can significantly impact the systemic exposure to raloxifene and its glucuronide metabolites. nih.govtsu.edu
| Parameter | 4-week-old Rats | 11-week-old Rats |
|---|---|---|
| Absolute Oral Bioavailability (F%) | 75.4% | 19.3% |
| Plasma AUC0-t (nmol·h/L) | 4456.78 ± 1328.32 | 1254.57 ± 296.07 |
Data adapted from studies on age-dependent disposition of raloxifene in rats. nih.gov
Studies in genetically modified rodent strains have provided valuable information on the specific enzymes and transporters involved in the disposition of raloxifene and its glucuronides. Gunn rats, which are deficient in UDP-glucuronosyltransferase (UGT) 1A enzymes, and Eisai hyperbilirubinemic rats (EHBRs), which lack the multidrug resistance-associated protein 2 (MRP2) transporter, have been instrumental in these investigations. nih.gov
In Gunn rats, the combined fraction absorbed and intestinal availability, as well as the hepatic availability of raloxifene, were found to be double those observed in wild-type Wistar rats. nih.gov This indicates that UGT1A enzymes are significantly involved in both the intestinal and hepatic glucuronidation of raloxifene. nih.gov
In EHBRs, a notable finding was the substantially higher ratio of glucuronides to the unchanged drug in systemic blood (129-fold) compared to wild-type Sprague-Dawley rats (10-fold). chiba-u.jpnih.gov This dramatic increase in systemic exposure to raloxifene glucuronides in EHBRs points to the critical role of the MRP2 transporter in the biliary excretion of these metabolites. chiba-u.jpnih.gov The deficiency of MRP2 in these rats leads to a redirection of the glucuronide metabolites from the bile into the systemic circulation. nih.gov
| Rat Strain | Parameter | Value |
|---|---|---|
| Wild-Type (Wistar/Sprague-Dawley) | Product of Fraction Absorbed, Intestinal and Hepatic Availability | 0.315 (Wistar) |
| Ratio of Glucuronides to Unchanged Drug in Systemic Blood | 10-fold (Sprague-Dawley) | |
| Gunn Rats (UGT1A deficient) | Product of Fraction Absorbed, Intestinal and Hepatic Availability | 0.63 |
| Hepatic Availability | 0.43 | |
| EHBRs (MRP2 deficient) | Ratio of Glucuronides to Unchanged Drug in Systemic Blood | 129-fold |
Data compiled from studies on the impact of intestinal glucuronidation on raloxifene pharmacokinetics. chiba-u.jpnih.gov
Enterohepatic Recycling Mechanisms of Raloxifene Glucuronides
Enterohepatic recycling is a significant process in the disposition of raloxifene, contributing to its long half-life. nih.gov This process involves the biliary excretion of raloxifene glucuronides, their subsequent hydrolysis back to raloxifene by gut microflora, and reabsorption of the parent compound. researchgate.net This recycling is mediated by a series of efflux and uptake transporters in the liver and intestine. nih.gov
Efflux transporters, particularly those from the multidrug resistance-associated protein (MRP) family, are key players in the biliary excretion of raloxifene glucuronides. nih.govbohrium.com MRP2, located on the apical membrane of hepatocytes, is responsible for transporting substrates into the bile. nih.gov As demonstrated in studies with EHBRs, the absence of functional MRP2 leads to a significant reduction in the biliary excretion of raloxifene glucuronides and a corresponding increase in their systemic levels. nih.gov
MRP3, on the other hand, is found on the basolateral membrane of hepatocytes and enterocytes and is involved in transporting substrates into the bloodstream. nih.gov In vitro studies have shown that all three major raloxifene glucuronides (raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-4',6-diglucuronide) are substrates of both MRP2 and MRP3. nih.gov For raloxifene-4'-glucuronide, the in vitro clearance mediated by MRP3 is approximately 11-fold higher than that mediated by MRP2. nih.gov This suggests that MRP3 plays a significant role in the efflux of raloxifene-4'-glucuronide from enterocytes and hepatocytes into the blood. nih.gov
The uptake of raloxifene glucuronides from the blood into hepatocytes is mediated by organic anion-transporting polypeptides (OATPs). nih.govsdu.dk In vitro studies have identified raloxifene monoglucuronides as substrates for OATP1B1, OATP1B3, and OATP2B1. nih.govresearchgate.net These transporters are located on the basolateral membrane of hepatocytes and facilitate the hepatic uptake of various compounds from the portal circulation. sdu.dk
Both raloxifene-4'-glucuronide and raloxifene-6-glucuronide have been shown to have the highest apparent affinity for OATP1B3. nih.gov The Michaelis-Menten constant (Km) values for OATP1B1 and OATP2B1 were found to be approximately 4 to 5-fold higher than for OATP1B3, indicating a stronger interaction with OATP1B3. nih.gov The involvement of these uptake transporters is a critical step in the hepatic clearance and subsequent biliary excretion or efflux back into the systemic circulation of raloxifene glucuronides, thus playing a vital role in the enterohepatic recycling process. nih.govnih.gov
Tissue Distribution of Raloxifene-4'-D-Glucuronide in Preclinical Studies
Information specifically detailing the tissue distribution of Raloxifene-4'-D-glucuronide in preclinical studies is limited in the provided search results. While the pharmacokinetics and transport mechanisms related to its disposition in the liver, intestine, and systemic circulation are well-documented, specific concentrations or accumulation in other tissues are not extensively described. The high degree of glucuronidation and the role of transporters in its disposition suggest that the distribution of Raloxifene-4'-D-glucuronide is largely influenced by the expression and activity of these transporters in various tissues. researchgate.net Further research is needed to fully elucidate the tissue-specific distribution of this metabolite.
Excretion Pathways of Raloxifene Glucuronides in Non-Human Species (e.g., Biliary, Fecal, Urinary)
In preclinical animal models, the primary route of elimination for raloxifene and its glucuronide metabolites is through fecal excretion. fda.govnih.gov This is a consequence of extensive biliary excretion of the glucuronidated conjugates into the gastrointestinal tract. nih.gov Studies in rats have demonstrated that a significant portion of an administered dose of raloxifene is secreted into the bile as glucuronide conjugates. This biliary excretion is a critical step in the disposition of raloxifene metabolites.
The process of enterohepatic cycling plays a significant role in the pharmacokinetics of raloxifene and its glucuronides. fda.gov After biliary excretion into the intestine, these glucuronide conjugates can be hydrolyzed back to the parent compound by gut microflora, allowing for reabsorption of raloxifene. This cycle of metabolism, biliary excretion, and reabsorption contributes to the prolonged plasma elimination half-life of the drug. The multidrug resistance-associated protein (MRP) 2 has been identified as a key transporter involved in the excretion of raloxifene glucuronides. nih.gov
In contrast to the extensive fecal and biliary excretion, urinary elimination of raloxifene glucuronides is minimal in non-human species. fda.govnih.gov In both rats and humans, less than 6% of a raloxifene dose is typically recovered in the urine as glucuronide conjugates. fda.govnih.gov This indicates that renal clearance is not a major pathway for the elimination of these metabolites.
The following table summarizes the primary excretion pathways for raloxifene glucuronides in preclinical animal models.
| Excretion Pathway | Description | Key Findings in Preclinical Models |
| Biliary Excretion | Secretion of glucuronide metabolites from the liver into the bile. | A major elimination route, particularly in rats. nih.gov Facilitated by transporters such as MRP2. nih.gov |
| Fecal Excretion | Elimination of metabolites from the body via feces. | The predominant route of excretion for raloxifene and its glucuronides. fda.govnih.gov |
| Urinary Excretion | Elimination of metabolites from the body via urine. | A minor pathway, with less than 6% of the dose excreted as glucuronide conjugates. fda.govnih.gov |
| Enterohepatic Cycling | The cycle of biliary excretion and intestinal reabsorption. | Contributes to the prolonged half-life of raloxifene. fda.gov Involves de-glucuronidation by gut microbiota. |
Interspecies Differences in Raloxifene Glucuronide Disposition and Metabolic Ratios
Significant interspecies differences have been observed in the disposition and metabolic ratios of raloxifene glucuronides, particularly between rats and humans. A key distinction lies in the primary glucuronide metabolite formed. In rats, the major metabolite is raloxifene-6-glucuronide (Ral-6-G). nih.govmdpi.com Conversely, in humans, raloxifene-4'-glucuronide (Ral-4'-G) is the predominant glucuronidated form. nih.gov
These differences in metabolic profiles are attributed to variations in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestines of different species. clinpgx.orgnih.gov For instance, the formation of Ral-4'-G is significantly higher in human intestinal microsomes compared to those of rats, a difference linked to the expression of the UGT1A10 isoform in the human intestine. nih.gov In vitro studies have shown that the intrinsic clearance for the formation of Ral-4'-G is substantially higher in human intestinal microsomes than in rat microsomes. nih.gov
Age-dependent variations in raloxifene glucuronide disposition have also been documented in preclinical models. A study in F344 rats of different ages (4, 11, and 28 weeks) revealed that the oral bioavailability of raloxifene was significantly higher in younger rats (4 weeks old) compared to older rats. nih.gov This was associated with lower clearance of both Ral-6-G and Ral-4'-G in the duodenum of the younger rats. nih.gov The ratio of the two major glucuronide metabolites also varied with age and intestinal region in these animals. nih.gov
The table below provides a comparative overview of key interspecies differences in raloxifene glucuronide disposition.
| Parameter | Rat | Human |
| Predominant Glucuronide Metabolite | Raloxifene-6-glucuronide (Ral-6-G) nih.govmdpi.com | Raloxifene-4'-glucuronide (Ral-4'-G) nih.gov |
| Key UGT Isoforms (Intestinal) | - | UGT1A8, UGT1A10 clinpgx.orgnih.gov |
| Oral Bioavailability of Raloxifene | Higher | Lower |
| Age-Dependent Disposition | Observed (higher bioavailability in younger rats) nih.gov | Not detailed in provided sources |
Physiologically Based Pharmacokinetic Modeling and Simulation Studies of Raloxifene Glucuronide Disposition
Physiologically based pharmacokinetic (PBPK) modeling has emerged as a valuable tool for simulating the complex in vivo disposition of raloxifene and its glucuronide metabolites. researchgate.netscilifelab.se These models integrate physiological, biochemical, and physicochemical data to predict the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. For a compound like raloxifene, which undergoes extensive first-pass metabolism and enterohepatic recycling of its glucuronides, PBPK modeling can provide a mechanistic understanding of its pharmacokinetics. researchgate.net
PBPK models for raloxifene have been developed to simulate its intestinal and hepatic glucuronidation, which are the primary determinants of its low oral bioavailability. researchgate.net These simulations can incorporate in vitro metabolism data from liver and intestinal microsomes to predict in vivo clearance and the formation of glucuronide metabolites. The models can also account for the role of drug transporters, such as OATP1B1, OATP1B3, OATP2B1, MRP2, and MRP3, which are involved in the disposition of raloxifene glucuronides. researchgate.net
Simulation studies using PBPK models can be particularly useful for investigating interspecies differences in raloxifene disposition. By incorporating species-specific physiological parameters and in vitro metabolism data, these models can help explain the observed differences in metabolic ratios and bioavailability between preclinical models and humans. Furthermore, PBPK modeling has been employed to predict potential drug-drug interactions involving raloxifene, particularly those that affect its glucuronidation pathways. researchgate.net For instance, simulations have been used to assess the impact of inhibitors of UGT enzymes on the systemic exposure of raloxifene. researchgate.net
While comprehensive PBPK models specifically for "Raloxifene-4'-D-glucuronide lithium salt" are not extensively detailed in the public literature, the existing models for raloxifene inherently simulate the formation and disposition of its major glucuronide metabolites, including raloxifene-4'-glucuronide. These models serve as a powerful platform for predicting the complex interplay between metabolism, transport, and enterohepatic recycling that governs the in vivo dynamics of raloxifene glucuronides.
Advanced Analytical Methodologies for Raloxifene 4 D Glucuronide Lithium Salt
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of Raloxifene-4'-D-glucuronide, providing the necessary selectivity and sensitivity to distinguish it from the parent compound and other metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantification of Raloxifene-4'-D-glucuronide in biological samples due to its exceptional sensitivity and specificity. thermofisher.comnih.gov This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Researchers have developed and validated numerous LC-MS/MS methods for the simultaneous determination of raloxifene (B1678788) and its glucuronide metabolites, including Raloxifene-4'-D-glucuronide (often abbreviated as R4G or M2). thermofisher.comnih.gov These methods typically utilize a triple quadrupole mass spectrometer operating in a positive electrospray ionization (ESI) mode. thermofisher.comthermofisher.com Detection is achieved through selected reaction monitoring (SRM), which provides high selectivity by monitoring a specific precursor-to-product ion transition. thermofisher.com For Raloxifene-4'-D-glucuronide, a common mass transition monitored is m/z 650.5 → 474.3. nih.gov
Chromatographic separation is commonly achieved using reversed-phase columns, such as a Thermo Scientific™ Hypersil GOLD™ PFP (pentafluorophenyl) column, which offers alternative selectivity compared to standard alkyl chain phases and provides excellent peak shapes. thermofisher.comthermofisher.com Gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is employed to effectively separate the metabolites. thermofisher.comnih.gov A key achievement of these methods is the successful separation of the isomeric metabolites, Raloxifene-4'-D-glucuronide and Raloxifene-6-glucuronide. thermofisher.comthermofisher.com
The validation of these methods demonstrates excellent linearity over a wide concentration range. For instance, one method showed linearity for Raloxifene-4'-D-glucuronide in human plasma from 3 to 300 ng/mL with a coefficient of determination (r²) of 0.996. thermofisher.comthermofisher.com Another study in rat plasma reported a linear range of 1.95–1000 nM. nih.govresearchgate.net The lower limit of quantification (LLOQ) is consistently low, often reaching levels such as 1.95 nM (approximately 1.27 ng/mL) in rat plasma and 2.83 nM in human urine, highlighting the method's high sensitivity. nih.govnih.gov
| Parameter | Method 1 (Human Plasma) thermofisher.comthermofisher.com | Method 2 (Rat Plasma) nih.govresearchgate.net | Method 3 (Human Urine) nih.gov |
| Instrumentation | Triple Quadrupole MS (TSQ Vantage) | LC-MS/MS System | Triple Quadrupole MS |
| Ionization Mode | Positive Polarity HESI | Not Specified | Not Specified |
| Detection Mode | Selected Reaction Monitoring (SRM) | Multiple Reaction Monitoring (MRM) | Tandem Mass Spectrometry |
| Column | Hypersil GOLD™ PFP | Waters BEH C18 | Not Specified |
| Linear Range | 3 - 300 ng/mL | 1.95 - 1000 nM | Wide Range (r² > 0.997) |
| LLOQ | Not specified, but curve starts at 3 ng/mL | 1.95 nM | 2.83 nM |
| Internal Standard | Raloxifene-d4 | Formononetin | Not Specified |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These benefits stem from the use of columns packed with smaller sub-2 µm particles.
For the analysis of Raloxifene-4'-D-glucuronide, a Waters ACQUITY UPLC system equipped with a 1.7 µm ACQUITY UPLC BEH C18 analytical column (2.1 mm × 50 mm) has been successfully employed. nih.gov In one study, two major peaks corresponding to Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide were observed with retention times of 2.70 and 2.97 minutes, respectively. nih.gov
The method utilized a gradient elution at a flow rate of 0.5 mL/min. The mobile phase consisted of 5 mM ammonium (B1175870) acetate (B1210297) (pH 5.0) as the aqueous component and acetonitrile as the organic solvent. The gradient started at 5% acetonitrile, increasing linearly to 100% over 5 minutes. nih.gov This UPLC method, when coupled with tandem mass spectrometry (UPLC-MS/MS), demonstrated a quantification limit of 0.78 ng/mL for Raloxifene-4'-D-glucuronide. nih.gov The method also showed excellent precision, with intra-day and inter-day coefficients of variation (CV) being 3.8% and 8.8% at a concentration of 1.28 ng/mL, respectively. nih.gov
| Parameter | UPLC-MS/MS Method Details nih.gov |
| System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Flow Rate | 0.5 mL/min |
| Mobile Phase A | 5 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B for 1 min, linear gradient to 100% B over 5 min, hold at 100% B for 2 min |
| Retention Time (R4G) | 2.97 min |
| Quantification Limit (R4G) | 0.78 ng/mL |
| Inter-day Precision (CV%) | 8.8% at 1.28 ng/mL |
While LC-MS/MS is the predominant technique for metabolite quantification, High-Performance Liquid Chromatography (HPLC) with UV detection remains a viable, more accessible alternative for certain applications. Methods developed for the parent compound, raloxifene, often use conditions that can be adapted for its glucuronidated metabolites.
A UPLC system coupled with a UV detector has been used for the analysis of raloxifene and its glucuronides, with a detection wavelength set to 274 nm. nih.gov For more conventional HPLC systems, methods for raloxifene often employ C18 columns (e.g., Kromasil C18, 250 mm × 4.6 mm, 5 µm) with UV detection around 275-287 nm. rasayanjournal.co.inscielo.br The mobile phases typically consist of a buffered aqueous solution (e.g., potassium phosphate (B84403) or ammonium acetate) and an organic modifier like acetonitrile. rasayanjournal.co.inscielo.br While these methods are robust for the parent drug, achieving the baseline separation and low-level sensitivity required for Raloxifene-4'-D-glucuronide in biological fluids can be challenging without the specificity of a mass spectrometer.
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is crucial to remove interferences from biological matrices like plasma and urine, thereby ensuring the accuracy and robustness of the analytical method.
Solid Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of Raloxifene-4'-D-glucuronide from biological samples. nih.gov It offers significant advantages over older methods like liquid-liquid extraction by providing cleaner extracts, higher recoveries, and reduced solvent consumption.
A common approach involves using a strong cation exchange (SCX) sorbent, which is effective for extracting raloxifene and its metabolites. thermofisher.com A typical SPE protocol includes the following steps:
Conditioning: The sorbent is conditioned, usually with methanol (B129727) followed by water, to activate the stationary phase. thermofisher.com
Sample Loading: The pre-treated biological sample (e.g., plasma diluted with formic acid) is loaded onto the SPE plate or cartridge. thermofisher.com
Washing: The sorbent is washed to remove endogenous interferences. This may involve a multi-step wash with solutions like acidic water and methanol. thermofisher.com
Elution: The analyte of interest, Raloxifene-4'-D-glucuronide, is eluted from the sorbent using a small volume of an appropriate solvent, often methanol containing a small percentage of ammonia (B1221849) to disrupt the ionic interaction with the SCX sorbent. thermofisher.com
Validated methods using SPE have demonstrated high and consistent recoveries, often exceeding 92.5%, with excellent precision. nih.gov
In many clinical and preclinical studies, the available sample volume is extremely limited. Micro elution strategies are designed to address this challenge, enabling robust analysis from low sample volumes while increasing analyte concentration in the final extract.
Thermo Scientific™ SOLAµ™ SPE plates are a prime example of this technology. thermofisher.comthermofisher.com These plates utilize a fritless SPE design, which allows for processing very small sample volumes and eluting the analytes in as little as 25 µL. thermofisher.com This technology provides a robust and reproducible format that ensures consistent results even at low elution volumes, which increases sensitivity by reducing the need for a solvent evaporation and reconstitution step. thermofisher.comthermofisher.com
One validated method for Raloxifene-4'-D-glucuronide in human plasma utilized a SOLAµ™ SCX 96-well plate. thermofisher.comthermofisher.com The protocol involved loading a pre-treated plasma sample and eluting the analytes in two 75 µL aliquots of methanol with 5.0% ammonia. thermofisher.com This approach is particularly beneficial for high-throughput bioanalytical workflows where sample volume is minimal and high sensitivity is paramount. analytics-shop.com
Application of Deuterated Raloxifene-4'-D-Glucuronide Lithium Salt as an Internal Standard
In the quantitative analysis of drug metabolites like Raloxifene-4'-D-glucuronide, particularly in complex biological matrices such as plasma or urine, achieving high accuracy and precision is paramount. The use of a stable isotope-labeled internal standard is a widely accepted and preferred method in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability during sample preparation and analysis. Deuterated this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart.
The fundamental principle behind using a deuterated internal standard is its near-identical chemical and physical properties to the analyte of interest. It co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the analyte by the mass spectrometer. This allows for the ratiometric measurement of the analyte's peak area to the internal standard's peak area, which effectively cancels out potential errors from sample loss during extraction, matrix effects, and fluctuations in instrument response.
In a typical UPLC/MS/MS method for the quantification of raloxifene and its glucuronide metabolites, a deuterated analog, such as Raloxifene-4'-D-glucuronide-d4, is added to the biological samples at a known concentration before any processing steps. nih.gov The quantification is then performed using Multiple Reaction Monitoring (MRM), a highly selective and sensitive MS/MS technique. In MRM mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. For instance, the transition for Raloxifene-4'-glucuronide is m/z 650.5 → 474.3, while its deuterated internal standard (ral-4'-Gluc-d4) is monitored at the transition m/z 654.5 → 478.3. nih.gov The distinct mass shift ensures no cross-talk between the analyte and internal standard channels, leading to reliable quantification.
Table 1: Mass Spectrometric Parameters for Raloxifene-4'-D-Glucuronide and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Monitored Transition |
| Raloxifene-4'-D-glucuronide | 650.5 | 474.3 | 650.5 → 474.3 |
| Raloxifene-4'-D-glucuronide-d4 (Internal Standard) | 654.5 | 478.3 | 654.5 → 478.3 |
Metabolite Identification and Structural Elucidation Techniques for Glucuronide Isomers
Raloxifene is extensively metabolized to form glucuronide conjugates, primarily at the 4'- and 6-hydroxyl positions, resulting in the isomers Raloxifene-4'-D-glucuronide and Raloxifene-6-D-glucuronide. nih.govnih.gov A third metabolite, a diglucuronide, is also formed. fda.govnih.gov Distinguishing between these positional isomers is a significant analytical challenge because they have the identical molecular weight and, therefore, the same precursor ion in mass spectrometry (m/z 650 for the monoglucuronides). researchgate.net Structural elucidation requires advanced mass spectrometry techniques that can probe the fragmentation patterns of the isomers.
Tandem mass spectrometry (MS/MS or MSn) is the cornerstone for identifying and differentiating glucuronide isomers. researchgate.netresearchgate.net Different types of mass spectrometers, including triple quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and ion traps, are employed for this purpose. researchgate.net When the precursor ion (m/z 650) is subjected to collision-induced dissociation (CID), it fragments into product ions. The relative abundances and specific m/z values of these product ions create a unique "fingerprint" that can help determine the position of the glucuronic acid moiety.
The primary fragmentation pathway for both isomers involves the neutral loss of the glucuronic acid group (176 Da), resulting in a prominent product ion corresponding to the aglycone (raloxifene) at m/z 474. nih.govresearchgate.net However, subtle differences in the fragmentation of the aglycone or other low-intensity product ions can provide structural clues. High-resolution mass spectrometry, available on Q-TOF instruments, offers significant advantages by providing high mass accuracy and resolution, which aids in confirming the elemental composition of fragments and elucidating structures. researchgate.net Hybrid instruments like the QTRAP can perform MSn experiments (multiple stages of fragmentation), which can further fragment the aglycone ion (m/z 474) to generate more detailed structural information. researchgate.net
In addition to mass spectrometry, enzymatic hydrolysis using β-glucuronidase is a common technique to confirm the identity of a metabolite as a glucuronide conjugate. nih.govresearchgate.net This enzyme specifically cleaves the glycosidic bond, converting the glucuronide back to its parent aglycone (raloxifene). The disappearance of the metabolite peak and a corresponding increase in the aglycone peak after incubation with the enzyme confirms the presence of a glucuronide. nih.gov
Table 2: Characteristic Mass Spectrometry Fragments for Distinguishing Raloxifene Glucuronide Isomers
| Precursor Ion (m/z) | Metabolite | Key Product Ions (m/z) | Interpretation |
| 650.1 / 650.5 | Raloxifene-6-glucuronide / Raloxifene-4'-glucuronide | 474.3 / 474.4 | Aglycone fragment (Raloxifene) after neutral loss of glucuronic acid. |
| 650.1 | Raloxifene-6-glucuronide | 268.7 | Phenyl benzothiophene (B83047) ring fragment. researchgate.net |
| 650.1 | Raloxifene-6-glucuronide | 112 | N-ethyl-piperidine fragment. researchgate.net |
| 826 | Raloxifene-6,4'-diglucuronide | 650 | Loss of one glucuronic acid moiety. researchgate.net |
Molecular and Cellular Activities of Raloxifene 4 D Glucuronide
Estrogen Receptor Binding Affinity and Characterization
Raloxifene-4'-D-glucuronide demonstrates a significantly lower binding affinity for the estrogen receptor (ER) compared to its parent compound, raloxifene (B1678788). This reduced affinity is a key characteristic of the metabolite, indicating that the glucuronidation process substantially diminishes its direct estrogenic or anti-estrogenic activity. nih.gov
Research using cytosolic fractions of MCF-7 cells, which are rich in estrogen receptors, has quantified this difference. The IC50 value—the concentration required to inhibit 50% of the binding of a radiolabeled estradiol (B170435) to the receptor—for Raloxifene-4'-D-glucuronide has been reported as 3.7 x 10⁻⁸ M. nih.gov Another source reports an IC50 value of 370 nM. caymanchem.com In comparative studies, Raloxifene-4'-D-glucuronide was found to exhibit approximately 1/100th of the anti-estrogenic activity of raloxifene, as measured by its ability to bind to the estrogen receptor. nih.govaacrjournals.org Despite this reduced affinity, it is the most abundant raloxifene species in circulation, comprising about 70% of the total raloxifene glucuronides in plasma. nih.gov
| Compound | IC50 (M) | Relative Activity vs. Raloxifene | Source |
|---|---|---|---|
| Raloxifene | 4.0 x 10-10 | - | nih.gov |
| Raloxifene-4'-D-glucuronide | 3.7 x 10-8 | ~1/100th | nih.gov |
| Raloxifene-6-glucuronide | 2.9 x 10-7 | ~1/725th | nih.gov |
Modulation of Ion Channel Activity (e.g., Voltage-Gated Potassium Channel Kv4.3)
Raloxifene-4'-D-glucuronide has been shown to exert a modest inhibitory effect on the voltage-gated potassium channel Kv4.3. This channel is crucial for generating the transient outward potassium current (Ito), which plays a role in shaping the cardiac action potential. caymanchem.com Studies have demonstrated that this modulation occurs in a concentration-dependent manner. At a concentration of 10 µM, Raloxifene-4'-D-glucuronide inhibits Kv4.3 by 6.2%, and at 30 µM, the inhibition increases to 20.1%. caymanchem.com
However, other research has indicated that the metabolites of raloxifene, including Raloxifene-4'-D-glucuronide, have little to no significant effect on Kv4.3 channels. This suggests that the primary activity on this ion channel resides with the parent compound, raloxifene, which has been shown to inhibit Kv4.3 currents in an estrogen receptor-independent manner.
| Concentration (µM) | % Inhibition | Source |
|---|---|---|
| 10 | 6.2% | caymanchem.com |
| 30 | 20.1% | caymanchem.com |
Effects on Gene Promoter Expression (e.g., TGFβ3, Vitellogenin)
The effects on gene promoter expression are well-documented for the parent compound, raloxifene, which exhibits tissue-selective activity. Raloxifene acts as a full agonist at nanomolar concentrations to activate the transforming growth factor-beta 3 (TGFβ3) promoter. medchemexpress.com This action is believed to be a potential mechanism for the bone-maintaining effects of raloxifene. medchemexpress.com
Conversely, in the same cellular systems, raloxifene functions as a pure estrogen antagonist by inhibiting the expression of genes regulated by estrogen response elements (ERE), such as the vitellogenin promoter. medchemexpress.com The direct effects of Raloxifene-4'-D-glucuronide on the TGFβ3 and vitellogenin promoters have not been specifically detailed in available research, and these actions are primarily attributed to the parent drug. Given the metabolite's significantly lower affinity for the estrogen receptor, its direct impact on the expression of these genes is presumed to be substantially less potent than that of raloxifene.
Enzyme-Transporter Coupling Mechanisms in Drug Disposition
The disposition of Raloxifene-4'-D-glucuronide is intricately linked with the coordinated action of metabolic enzymes and membrane transporters. Following its formation by UGT enzymes in the intestine and liver, the metabolite is a substrate for several uptake and efflux transporters, which dictates its distribution and elimination. researchgate.net
Recent studies have identified that raloxifene monoglucuronides, including Raloxifene-4'-D-glucuronide, are substrates of the uptake transporters Organic Anion Transporting Polypeptide (OATP) 1B1, OATP1B3, and OATP2B1. These transporters are primarily located on the basolateral membrane of hepatocytes and facilitate the uptake of the metabolite from the blood into the liver.
Furthermore, Raloxifene-4'-D-glucuronide is transported by the efflux transporters Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3. researchgate.net MRP2, located on the apical membrane of hepatocytes and enterocytes, mediates biliary excretion and efflux into the intestinal lumen, respectively. MRP3 is found on the basolateral membrane and facilitates the efflux of the metabolite back into the systemic circulation. researchgate.net This coupling of UGT-mediated metabolism with transporter-driven efflux is a key factor in the extensive presystemic clearance and subsequent enterohepatic recycling of raloxifene. researchgate.net
| Transporter Type | Specific Transporter | Function | Source |
|---|---|---|---|
| Uptake | OATP1B1 | Hepatic uptake from blood | researchgate.net |
| OATP1B3 | Hepatic uptake from blood | researchgate.net | |
| OATP2B1 | Hepatic uptake from blood | researchgate.net | |
| Efflux | MRP2 | Biliary excretion / Efflux into intestinal lumen | researchgate.net |
| MRP3 | Efflux from liver/intestine into blood | researchgate.net |
Deglucuronidation by Gut Microbiota and Implications for Metabolite Reactivation
Raloxifene-4'-D-glucuronide, having been excreted into the intestinal lumen via bile, is subject to the enzymatic activity of the gut microbiota. Bacteria within the gut produce β-glucuronidase enzymes that can cleave the glucuronide moiety from the metabolite. researchgate.net This process, known as deglucuronidation, effectively reactivates the metabolite by converting it back to the pharmacologically active parent compound, raloxifene. researchgate.net
This reactivation is a critical step in the enterohepatic recycling of raloxifene, which contributes to its prolonged half-life and secondary plasma concentration peaks. Studies using human fecal extracts have confirmed that Raloxifene-4'-D-glucuronide is readily deglucuronidated. However, the rate of this process shows high between-subject variability, with deglucuronidation rates varying by as much as 10-fold among individuals. researchgate.net This variability in gut microbial enzyme activity may be a contributing factor to the observed interindividual differences in raloxifene pharmacokinetics. researchgate.net
Q & A
Q. Q1. What are the recommended methodologies for synthesizing and characterizing Raloxifene-4'-D-glucuronide lithium salt?
Answer:
- Synthesis : The glucuronidation of raloxifene typically involves enzymatic conjugation using UDP-glucuronosyltransferases (UGTs) or chemical synthesis via Koenigs-Knorr reactions. Key steps include protecting group strategies for hydroxyl moieties and lithium salt formation through neutralization with lithium hydroxide .
- Characterization : Use LC-MS/MS for structural confirmation (e.g., m/z ratios for parent and glucuronide ions) and NMR (¹H/¹³C) to verify the 4'-position glucuronide linkage. Purity should be assessed via HPLC with UV detection at 280 nm, referencing USP methods for raloxifene-related compounds .
Q. Q2. How can researchers quantify this compound in biological matrices?
Answer:
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) to isolate the compound from plasma/urine.
- Analytical Methods :
- HPLC-UV : Employ a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water:acetonitrile (60:40 v/v) at 1 mL/min. Retention time ~8–10 minutes .
- LC-MS/MS : Optimize MRM transitions (e.g., precursor ion m/z 666 → product ion m/z 113 for the glucuronide fragment). Validate linearity (1–500 ng/mL) with ≤15% RSD for precision/accuracy .
Advanced Research Questions
Q. Q3. What experimental designs are suitable for studying the pharmacokinetic interactions of Raloxifene-4'-D-glucuronide with hepatic transporters?
Answer:
- In Vitro Models : Use transfected HEK293 cells overexpressing OATP1B1/1B3 or MRP2 to assess uptake/efflux. Measure intracellular accumulation with LC-MS and apply inhibitors (e.g., cyclosporine A for OATPs) to confirm transporter specificity .
- In Vivo Correlation : Conduct dual perfusions in rat liver to compare clearance rates with/without transporter inhibitors. Analyze biliary excretion and plasma AUC ratios to quantify transporter contribution .
Q. Q4. How can contradictory data on the solubility and stability of this compound be resolved?
Answer:
- Solubility Testing : Follow USP guidelines (Test 1/Test 2) using buffered solutions (pH 1.2–7.4) at 37°C. Note that lithium salt forms generally exhibit higher aqueous solubility (>5 mg/mL) compared to free acids .
- Stability Studies : Perform forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation products via HPLC-DAD and identify major impurities (e.g., aglycone raloxifene) using high-resolution MS .
Q. Q5. What advanced techniques are used to investigate the metabolite’s role in estrogen receptor (ER) modulation?
Answer:
- Binding Assays : Use fluorescence polarization with FITC-labeled raloxifene and recombinant ERα/ERβ. Compare IC₅₀ values of the glucuronide vs. parent compound to assess ER affinity loss due to glucuronidation .
- Transcriptional Activity : Transfect MCF-7 cells with ER-responsive luciferase reporters. Treat cells with 1–100 µM glucuronide and measure luminescence to evaluate antagonistic activity .
Q. Q6. How can researchers validate the anti-oxidative effects of Raloxifene-4'-D-glucuronide in renal or hepatic cell lines?
Answer:
- Oxidative Stress Models : Expose LLC-PK1 (renal) or HepG2 (hepatic) cells to H₂O₂ (100–500 µM) and co-treat with 10–50 µM glucuronide. Quantify ROS using DCFH-DA fluorescence and compare to controls .
- Mechanistic Studies : Perform Western blotting for Nrf2 and HO-1 to confirm activation of antioxidant pathways. Use siRNA knockdown to establish Nrf2 dependency .
Q. Q7. What strategies mitigate interference from isomerization (e.g., 6-glucuronide) during analytical assays?
Answer:
- Chromatographic Separation : Optimize gradient elution (e.g., 20–50% acetonitrile over 20 minutes) to resolve 4'- and 6-glucuronide peaks. Confirm with reference standards (CAS 182507-22-8 for 6-glucuronide; CAS 182507-20-6 for bis-glucuronide) .
- Enzymatic Hydrolysis : Treat samples with β-glucuronidase (E. coli, pH 6.8) and monitor aglycone formation to distinguish between isomers .
Q. Q8. How does the lithium counterion influence the compound’s crystallinity and bioavailability?
Answer:
- Crystallinity Analysis : Compare PXRD patterns of lithium salt vs. sodium/potassium salts. Lithium salts often show higher crystallinity due to stronger ion-dipole interactions, impacting dissolution rates .
- Bioavailability Testing : Conduct parallel oral dosing in rats (10 mg/kg) with lithium salt and free acid formulations. Measure plasma Cmax and Tmax to evaluate salt-enhanced solubility effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
